Vindoline hydrochloride
Description
Vindoline hydrochloride (C${25}$H${32}$N$2$O$6\cdot$HCl) is a hydrochloride salt derived from vindoline, a monoterpenoid indole alkaloid (MIA) predominantly isolated from Catharanthus roseus (Madagascar periwinkle) . Vindoline itself is a biosynthetic precursor to the anticancer dimeric alkaloids vinblastine and vincristine . The hydrochloride form enhances its solubility and stability, facilitating its use in biochemical and pharmacological studies .
Key biosynthetic studies using cell-free extracts from C. roseus demonstrated that vindoline is synthesized via the incorporation of tryptamine (1.10–1.36% incorporation rate) and S-adenosylmethionine (0.04% incorporation rate) into its structure . Notably, vindoline inhibits the enzyme loganic acid methyltransferase, suggesting regulatory roles in its own biosynthesis . Recent advances have identified endophytic bacteria, such as Microbacterium sp., as alternative sources of vindoline, achieving optimized yields of 82 μg/L through response surface methodology .
Properties
CAS No. |
5826-69-7 |
|---|---|
Molecular Formula |
C25H33ClN2O6 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H32N2O6.ClH/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28;/h7-10,14,19-21,30H,6,11-13H2,1-5H3;1H/t19-,20+,21+,23+,24+,25-;/m0./s1 |
InChI Key |
WKBKCMCWVKDZQX-AWARSVQWSA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vindoline hydrochloride can be synthesized through chemical and enzymatic pathways. The chemical synthesis involves cyclization reactions, stereoselective reactions, and functional group manipulation . For instance, the Boger synthesis employs a tandem [4+2]/[3+2] cyclization cascade to generate the core structure of vindoline . Stereoselective reactions ensure the correct three-dimensional arrangement of stereocenters, using techniques like enantioselective catalysis and chiral starting materials .
Industrial Production Methods
Industrial production of this compound often involves plant tissue culture methods. Since the 1960s, research has focused on producing indole alkaloids via Catharanthus roseus tissue culture . large-scale production remains challenging due to the low yield of these alkaloids in plants .
Chemical Reactions Analysis
Types of Reactions
Vindoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its transformation into other bioactive compounds.
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of this compound include oxidizing agents, reducing agents, and catalysts for stereoselective reactions . For example, the conversion of tabersonine to vindoline involves enzymes like tabersonine 16-hydroxylase and 16-hydroxytabersonine O-methyltransferase .
Major Products Formed
The major products formed from the reactions involving this compound include vinblastine and vincristine, both of which are essential anticancer drugs .
Scientific Research Applications
Anticancer Properties
Antiproliferative Activity
Vindoline and its derivatives have been extensively studied for their antiproliferative effects against various cancer cell lines. Recent studies have demonstrated that new derivatives of vindoline exhibit potent activity against human gynecological cancer cell lines, with IC50 values in the low micromolar range. For instance, novel piperazine derivatives of vindoline showed over 60% growth inhibition across multiple cancer types, including colon and CNS cancers, indicating their potential as effective anticancer agents .
Hybrid Compounds
Innovative research has led to the synthesis of alkyne-tethered vindoline hybrids that incorporate pharmacophoric fragments from established anticancer drugs. These hybrids were tested against malignant cell lines such as MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer), revealing significant antiproliferative activity . The incorporation of additional drug-like features into vindoline has shown promise in enhancing its therapeutic efficacy.
Synthesis and Production Methods
Biosynthetic Pathways
The production of vindoline from tabersonine via engineered microbial systems has garnered attention. Recent advancements in metabolic engineering have improved the yield of vindoline significantly—up to 16.5 mg/L—by optimizing fermentation conditions and utilizing CRISPR/Cas9 technology for gene integration . This method not only enhances production efficiency but also provides a sustainable alternative to traditional extraction methods from plants.
Chemical Synthesis
Chemical synthesis approaches have also been explored to create vindoline derivatives with enhanced biological activity. Researchers have synthesized various structural modifications to vindoline, resulting in compounds with improved pharmacological profiles. For example, morpholine derivatives linked to vindoline showed promising anti-inflammatory and antitumor activities .
Case Studies and Research Findings
Mechanism of Action
Vindoline hydrochloride exerts its effects by participating in the biosynthesis of vinblastine and vincristine. These compounds disrupt microtubule dynamics, causing mitotic arrest and cell death in cancer cells . The molecular targets include tubulin, a protein essential for cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Vindoline hydrochloride belongs to a class of indole alkaloids with diverse pharmacological activities. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Differences and Research Findings
Biosynthetic Pathways: Vindoline is synthesized via a tryptamine-dependent pathway, with S-adenosylmethionine contributing methyl groups . In contrast, catharanthine follows a distinct route involving strictosidine as a key intermediate .
Multidrug Resistance (MDR) Modulation :
- Both vindoline and catharanthine enhance the cytotoxicity of Vinca alkaloids (e.g., vinblastine) in MDR cancer cells by inhibiting drug efflux pumps . However, vindoline also sensitizes cells to doxorubicin and teniposide, indicating broader MDR-modulating activity .
- Structural analogs like desacetyl vindoline show reduced efficacy due to the absence of the acetyl group, which is critical for binding to cellular targets .
Synthetic Accessibility :
- Vindoline’s synthesis involves complex stereochemical steps, including enzymatic acetylation and hydroxylation . Recent advances utilize radical coupling reactions (e.g., with β-ketoesters) mediated by tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) to streamline its derivatization .
- Vindorosine, a structural analog, shares a similar biosynthesis but lacks the methoxy group, resulting in diminished bioactivity .
Microbial Production :
- Vindoline can be produced by endophytic bacteria (e.g., Microbacterium sp.), achieving yields of 82 μg/L under optimized conditions . This contrasts with catharanthine, which remains predominantly plant-derived due to challenges in microbial pathway engineering .
Clinical and Industrial Relevance
- This compound : Used in research to study MDR reversal and as a precursor in vinblastine synthesis. Its hydrochloride form is preferred for in vitro assays due to improved dissolution .
- Catharanthine : Critical for semisynthetic production of vinblastine but requires combinatorial use with vindoline for dimerization .
Q & A
Q. What are the critical enzymatic steps in the vindoline biosynthesis pathway, and how can their activity be experimentally monitored?
Vindoline biosynthesis involves sequential enzymatic reactions, with deacetylvindoline acetyl CoA acetyltransferase (DAT) catalyzing the final step. Tryptophan decarboxylase (TDC) and deacetoxyvindoline 4-hydroxylase (D4H) are also involved in earlier stages. DAT activity peaks synchronously with plantlet morphogenesis in Catharanthus roseus shoot cultures under photoperiodic conditions, making it a key regulatory checkpoint. Enzyme assays (e.g., spectrophotometric or HPLC-based methods) should be paired with morphological observations to correlate DAT activity with vindoline accumulation .
Q. How do environmental factors like light exposure and photoperiod influence vindoline synthesis in plant tissues?
Photoperiodic conditions (e.g., 16h light/8h dark) synchronize plantlet formation in shoot cultures, which is tightly linked to vindoline biosynthesis. Continuous light disrupts this synchronization and reduces DAT activity. Researchers should design experiments comparing vindoline yields under varying light regimes while tracking DAT activity via enzyme assays. Morphogenetic inhibitors (e.g., phytoregulators) can further validate the link between plantlet development and vindoline production .
Q. What are the primary challenges in isolating vindoline from plant sources, and what purification techniques are recommended?
Vindoline isolation requires specialized cell organization found only in aerial plant tissues. Column chromatography (e.g., silica gel) and thin-layer chromatography (TLC) are standard for preliminary purification, followed by HPLC for high-resolution separation. Electrospray ionization mass spectrometry (ESI-MS) is critical for structural validation. Researchers must account for low natural yields (µg/g levels) by scaling up biomass or exploring alternative sources like endophytes .
Advanced Research Questions
Q. How can response surface methodology (RSM) and central composite design (CCD) optimize vindoline production in microbial systems?
RSM with CCD is effective for multifactorial optimization. For endophytic bacteria like Microbacterium sp., key variables (e.g., carbon source, pH, incubation time) are first identified via monothetic analysis. CCD then models interactions between variables to predict optimal conditions. Validation involves repeating experiments under predicted settings and confirming yields via HPLC. ANOVA and 3D response plots ensure statistical reliability .
Q. What experimental approaches resolve contradictions in transcriptional regulation of vindoline biosynthesis compared to other monoterpenoid indole alkaloids (MIAs)?
Unlike other MIAs, vindoline biosynthesis is not upregulated by MYC2 transcription factors but is light-regulated. To investigate this discrepancy, researchers should:
- Perform RNA-seq or ChIP-seq to identify light-responsive regulatory proteins.
- Use CRISPR/Cas9 to knockout candidate regulators (e.g., ORCA-3 paralogs) and assess vindoline pathway expression.
- Compare transcriptional profiles of vindoline-specific branches with other MIAs under jasmonate elicitation .
Q. How can researchers differentiate between plant-derived and endophyte-derived vindoline in co-culture systems?
Isotopic labeling (e.g., ¹³C-glucose fed exclusively to endophytes) combined with LC-MS can trace vindoline origin. Alternatively, qPCR targeting species-specific genes (e.g., bacterial 16S rRNA vs. plant NAD5) can correlate biomass ratios with vindoline yields. Confocal microscopy with fluorescent markers may also visualize spatial production dynamics in co-cultures .
Methodological Considerations
Q. What statistical frameworks are recommended for validating vindoline yield optimization studies?
- ANOVA: To confirm significant differences between experimental groups.
- Regression Analysis: For RSM models, ensure R² values >0.9 and adequate precision ratios >4.
- Prediction vs. Actual Plots: To verify model accuracy.
- Three-Way Interaction Analysis: For multifactorial studies, use tools like Minitab or Design-Expert .
Q. How should researchers address low vindoline yields in heterologous expression systems?
- Metabolic Engineering: Overexpress rate-limiting enzymes (e.g., DAT) and silence competing pathways.
- Compartmentalization: Target enzymes to specific organelles (e.g., vacuoles) to avoid cytotoxicity.
- Co-culture Systems: Pair plant cells with endophytes to leverage cross-kingdom precursor exchange .
Data Interpretation and Reporting
Q. How should contradictory data on vindoline’s ecological role be addressed in publications?
- Comparative Analysis: Contrast findings with prior studies (e.g., defense roles of other MIAs vs. vindoline’s unclear function).
- Alternative Hypotheses: Propose roles in development (e.g., photomorphogenesis) rather than defense.
- Transparent Reporting: Use platforms like GitHub to share raw datasets and analysis scripts for peer verification .
Q. What are the best practices for reporting preclinical vindoline studies to ensure reproducibility?
Follow NIH guidelines for experimental rigor:
- Detail biomass sources, growth conditions, and extraction protocols.
- Include negative controls (e.g., solvent-only extracts) in bioassays.
- Provide HPLC chromatograms with baseline resolution (R >1.5) and MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
